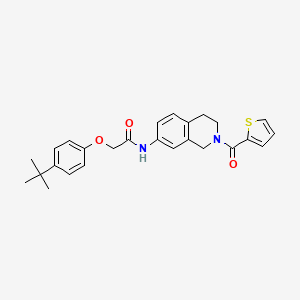
2-(4-(tert-butyl)phenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Thiophene-based analogs, which are part of the compound , have been the subject of extensive research due to their potential as biologically active compounds . Various synthesis methods have been developed, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound involves a thiophene ring, which is a five-membered heterocycle containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications .Chemical Reactions Analysis
Thiophene derivatives can undergo various types of reactions, including electrophilic, nucleophilic, and radical reactions . The exact reactions that “2-(4-(tert-butyl)phenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide” can undergo are not specified in the search results.Aplicaciones Científicas De Investigación
Structural Aspects and Properties
Structural studies on related amide-containing isoquinoline derivatives have revealed their ability to form gels or crystalline solids upon treatment with different acids. Such properties are crucial for developing materials with specific physical characteristics, such as gelators for pharmaceutical and cosmetic applications. The structural analysis also extends to salt and inclusion compounds, highlighting their potential in creating novel materials with enhanced fluorescence properties for use in sensing and imaging technologies (Karmakar, Sarma, & Baruah, 2007).
Electrochemical Applications
The electrochemical behavior of related phenolic compounds, such as 2,4,6-tri-tert-butylphenol, has been thoroughly investigated. These studies shed light on the oxidation mechanisms and the formation of stable radical species, which are of significant interest in developing organic electronic devices and materials capable of undergoing redox reactions with controlled outcomes (Richards, Whitson, & Evans, 1975).
Synthesis and Chemical Reactivity
Research into the synthesis of tetracyclic tetrahydroisoquinolines through multicomponent reactions demonstrates the chemical versatility of isoquinoline derivatives. Such synthetic strategies are foundational for pharmaceutical research, particularly in the discovery and development of new therapeutic agents with complex molecular architectures (Fayol, González-Zamora, Bois-choussy, & Zhu, 2007).
High-Spin Organic Polymers
The synthesis of polymers incorporating thiophene units with pendant phenoxyl radicals represents a novel approach to creating high-spin organic materials. Such materials are of interest for their potential applications in organic electronics, spintronics, and as components in devices that exploit the spin of electrons for information processing and storage (Miyasaka, Yamazaki, Tsuchida, & Nishide, 2000).
Direcciones Futuras
Thiophene-based analogs have attracted significant interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it can be expected that research on compounds like “2-(4-(tert-butyl)phenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide” will continue in the future.
Propiedades
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3S/c1-26(2,3)20-7-10-22(11-8-20)31-17-24(29)27-21-9-6-18-12-13-28(16-19(18)15-21)25(30)23-5-4-14-32-23/h4-11,14-15H,12-13,16-17H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYFOBDDJXZSML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(tert-butyl)phenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2686309.png)
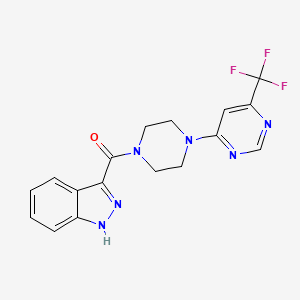
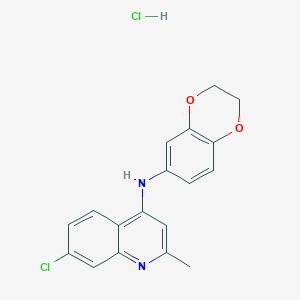
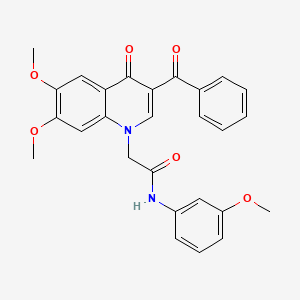
![2-(3-(2-fluorophenyl)ureido)-N,N-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-sulfonamide](/img/structure/B2686316.png)
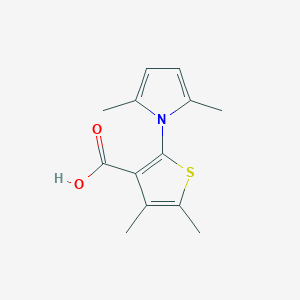
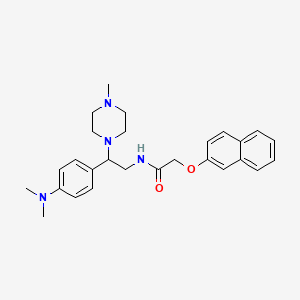
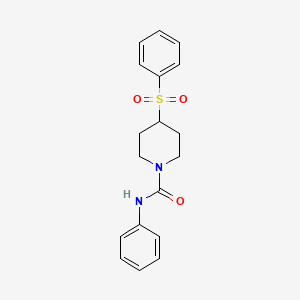
![N1-(m-tolyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2686323.png)
![1-methyl-4-[5-methyl-4-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine](/img/structure/B2686325.png)
![N-[(4-methylphenyl)methyl]-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide](/img/structure/B2686327.png)
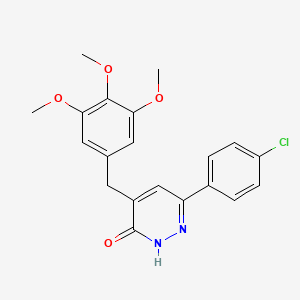
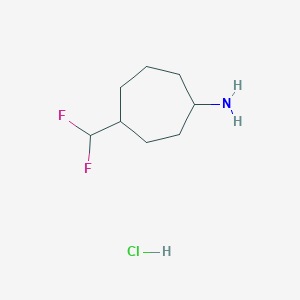
![4-(tert-butyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2686332.png)